![molecular formula C6H5N3 B1321088 2-Methylpyrimidine-5-carbonitrile CAS No. 5506-97-8](/img/structure/B1321088.png)
2-Methylpyrimidine-5-carbonitrile
Overview
Description
2-Methylpyrimidine-5-carbonitrile is a heterocyclic compound with a molecular weight of 119.13 . It is a solid at room temperature . It has been used in the synthesis of various derivatives for research purposes .
Synthesis Analysis
A novel series of pyrimidine-5-carbonitrile derivatives was designed and synthesized for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors . In another study, cyanopyrimidine hybrids were synthesized bearing either benzo [d]imidazole, benzo [d]oxazole, benzo [d]thiazole, and benzo [b]thiophene derivatives via methylene amino linker or various sulphonamide phenyl moieties at the C-2 position .
Molecular Structure Analysis
The molecular structure of 2-Methylpyrimidine-5-carbonitrile is represented by the formula C6H5N3 .
Chemical Reactions Analysis
2-Methylpyrimidine-5-carbonitrile has been used in the synthesis of various derivatives, which have been evaluated for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors .
Physical And Chemical Properties Analysis
2-Methylpyrimidine-5-carbonitrile is a solid at room temperature . It has a molecular weight of 119.13 .
Scientific Research Applications
COX-2 Inhibition and Anticancer Activity
2-Methylpyrimidine-5-carbonitrile: derivatives have been studied for their potential as COX-2 inhibitors . These compounds have demonstrated potent activity at minimal concentrations, with IC50 values in the submicromolar range, indicating their effectiveness. Furthermore, certain derivatives have shown comparable or superior anticancer activity against various cell lines, including MCF-7 (breast cancer), A549 (lung cancer), A498 (kidney cancer), and HepG2 (liver cancer), with low cytotoxicity on normal cell lines .
EGFR Tyrosine Kinase Inhibition
Another significant application is the design of 2-Methylpyrimidine-5-carbonitrile derivatives as ATP mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR). These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against a panel of human tumor cell lines, showing moderate antiproliferative activity. Some compounds were more active than the EGFR inhibitor erlotinib, particularly against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .
Structural Analysis for Bioactivity Prediction
The molecular structures of 2-Methylpyrimidine-5-carbonitrile derivatives have been characterized by spectroscopic techniques and single crystal X-ray diffraction. This structural analysis is crucial for understanding the bioactive conformation and predicting the potential biological activities of these compounds .
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction of 2-Methylpyrimidine-5-carbonitrile derivatives with biological targets. These studies help in predicting the binding mode and affinity of these compounds towards specific proteins, which is essential for drug design and development .
In Silico ADMET Profile Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile studies are performed to evaluate the drug-likeness properties of 2-Methylpyrimidine-5-carbonitrile derivatives. These studies provide insights into the compounds’ pharmacokinetics, potential drug-drug interactions, oral bioavailability, and overall safety profile .
Cell Cycle Progression and Apoptosis Induction
Research has also focused on the effects of 2-Methylpyrimidine-5-carbonitrile derivatives on cell cycle progression and apoptosis induction. These studies are vital for understanding the mechanisms by which these compounds exert their anticancer effects, such as arresting cell growth at specific phases and increasing apoptotic rates in cancer cells .
Kinase Inhibitory Activities
The kinase inhibitory activities of 2-Methylpyrimidine-5-carbonitrile derivatives are investigated to determine their effectiveness against various kinases, including mutant forms. This is particularly important for targeted cancer therapies, where specific kinases are overactive or mutated .
Caspase-3 Upregulation
Some 2-Methylpyrimidine-5-carbonitrile derivatives have been found to upregulate the level of caspase-3, a key enzyme involved in the execution phase of cell apoptosis. This upregulation indicates the potential of these compounds to induce programmed cell death in cancer cells, which is a desirable effect in anticancer drug development .
Safety And Hazards
properties
IUPAC Name |
2-methylpyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXDALJZOCGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609810 | |
Record name | 2-Methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrimidine-5-carbonitrile | |
CAS RN |
5506-97-8 | |
Record name | 2-Methylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.